molecular formula C16H21N3O2 B599778 tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 167262-98-8

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No. B599778
M. Wt: 287.363
InChI Key: FDNWDFSSIBIHFC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is BBB permeant .

Scientific Research Applications

Chemical Synthesis and Drug Design

  • Synthesis of Novel Fluoroquinolones: Novel fluoroquinolones with substitutions at the piperazine ring were synthesized and evaluated for activity against Mycobacterium tuberculosis, showing comparable efficacy to sparfloxacin (Shindikar & Viswanathan, 2005).
  • Antihypertensive Agents: Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and evaluated for antihypertensive activity in spontaneously hypertensive rats, identifying dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as the most active compound (Clark et al., 1983).

Neuropharmacology and CNS Disorders

  • Dopamine D4 Receptor Agonists: Design of dopamine D4 receptor agonists involved modifying known agonist structures, showing promise in the treatment of erectile dysfunction (Kolasa et al., 2006).
  • 5-HT Receptor Selectivity: N-Alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents, with potential applications in treating CNS disorders (Canale et al., 2016).

Cardiovascular Research

  • Vasodilator Activity: Haloperidol derivatives with a piperidine scaffold were synthesized and screened for vasodilatory activity, identifying N-4-tert-butyl benzyl haloperidol chloride as the most potent compound, suggesting its effectiveness as a calcium channel blocker in cardiovascular diseases (Chen et al., 2011).

Neuroinflammation Imaging

  • PET Imaging of CSF1R: 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, with promising results in mouse models (Lee et al., 2022).

Safety And Hazards

The compound has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate” are not available in the retrieved data, related compounds have been used in the development of new drugs and in the study of biological processes .

properties

IUPAC Name

tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNWDFSSIBIHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

A flask was charged with sodium hydride (5.08 g, 127 mmol) and dimethylformamide (100 ml) at 0° C. under nitrogen. 2-(Pyridin-3-yl)acetonitrile (5 g, 42.3 mmol) was added in 25 mL of dimethylformamide via addition funnel over 20 min. After 20 min, tert-butyl bis(2-chloroethyl)carbamate (12.81 g, 52.9 mmol) was added in 20 mL of dimethylformamide via addition funnel over 20 min. The reaction was allowed to stir at 0° C. for 2 h and then at 60° C. for 12 h. The reaction was quenched with 10% sodium bicarbonate (100 mL) and extracted with ethyl acetate (5×100 mL). The organics were collected, washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified via column chromatography (10% 2M ammonia in methanol, 90% dichloromethane) to yield 7.5 g (49%) of desired product. Mass Spec.: 288.20 (MH)+. LC tr=1.380 min (Phenomenex-Luna 4.6×50 mm S10, 10% MeOH/90% H2O/0.1% TFA→90% MeOH/10% H2O/0.1% TFA Gradient Time=2 min, Flow rate=4 mL/min)
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
12.81 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
49%

Synthesis routes and methods II

Procedure details

Prepare by the method of example 30.2 using 3-pyridylacetonitrile (10 mmol) and 2-chloro-N-(2-chloroethyl)-N-tert-butoxycarbonyl-ethanamine (11 mmol).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One

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